3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3-methyloxetan-3-yl carboxylate group and a 2-methoxypyridin-3-yl substituent. It is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), with IC50 values of 0.9 nM (enzymatic assay) and 4.7 nM (cell-based assay) . Developed by Lexicon Pharmaceuticals, its structural design incorporates a piperazine linker and a rigid oxetane moiety, which may enhance metabolic stability and binding affinity compared to earlier analogs .
Properties
IUPAC Name |
(3-methyloxetan-3-yl) 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-21(13-30-14-21)31-20(28)26-10-8-25(9-11-26)17-5-7-27-18(24-17)16(12-23-27)15-4-3-6-22-19(15)29-2/h3-7,12H,8-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHJYFQQYZISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)OC(=O)N2CCN(CC2)C3=NC4=C(C=NN4C=C3)C5=C(N=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate involves multiple steps, including the formation of the oxetane ring and the coupling of various functional groups. Specific synthetic routes and reaction conditions are detailed in patents and scientific literature. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate is a complex organic compound with a methyloxetane moiety, a pyrazolo[1,5-a]pyrimidine core, and a piperazine ring. It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
IUPAC Name: (3-methyloxetan-3-yl) 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate .
Molecular Formula: .
Molecular Weight: 424.5 g/mol .
CAS Number: 1809862-74-5 .
Research Applications
Research indicates that compounds similar to this compound exhibit significant biological activities. It is used in the development of pharmaceuticals targeting various biological pathways.
One specific application is as a selective PI3Kδ inhibitor . For example, CHF-6523 is an inhaled selective PI3Kδ inhibitor with anti-inflammatory activity .
This compound is also a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate involves the inhibition of adaptor associated kinase 1 (AAK1). By inhibiting AAK1, the compound can modulate various signaling pathways and cellular processes, potentially leading to therapeutic effects in diseases and disorders mediated by AAK1 activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related pyrazolo[1,5-a]pyrimidine derivatives and other heterocyclic systems (Table 1).
Table 1: Key Analogs and Their Properties
Key Findings
Potency and Selectivity :
- The target compound exhibits ~3-fold higher enzymatic potency than the isopropyl analog (IC50 >0.3 nM) . This suggests the 3-methyloxetan-3-yl group enhances binding via steric or electronic effects.
- Compared to morpholine-containing derivatives (e.g., compound 19 in ), the 2-methoxypyridin-3-yl group may improve solubility and kinase selectivity due to its polar aromatic ring.
Structural Advantages :
- The piperazine-carboxylate linker in the target compound likely facilitates interactions with AAK1's hydrophobic pockets, whereas analogs with dihydropyridine (e.g., isopropyl derivative in ) show reduced activity due to conformational flexibility .
- The oxetane ring is metabolically stable compared to ester-containing analogs (e.g., ethyl carboxylates in ), which are prone to hydrolysis .
Comparative Pharmacokinetics :
- Pyrazolo[1,5-a]pyrimidines with morpholine substituents (e.g., compound 35 in ) exhibit moderate cell permeability but lower enzymatic inhibition (IC50 values >10 nM), highlighting the importance of the 2-methoxypyridin-3-yl group for cellular activity .
Limitations of Analogues
- Isopropyl Derivatives : Lower potency (IC50 >0.3 nM) due to bulkier substituents disrupting binding .
- Piperidine Analogs : Lack of oxetane or pyridinyl groups reduces solubility and target engagement .
- Triazolopyrimidines : Different core structures (e.g., triazolo[4,5-d]pyrimidine in ) show divergent kinase selectivity profiles, limiting their applicability to AAK1 inhibition.
Biological Activity
3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate (CAS Number: 1809862-74-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methyloxetane ring, a piperazine moiety, and a pyrazolo-pyrimidine scaffold. Its molecular formula is , which contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to 3-Methyloxetan have demonstrated significant biological activities, including:
- Anticancer Activity : The compound's structure suggests potential efficacy against various cancer cell lines.
- Mechanisms of Action : Preliminary studies suggest involvement in apoptosis and autophagy pathways.
Anticancer Activity
Recent studies have focused on the anticancer properties of related pyrazolo derivatives. For instance, compounds structurally similar to 3-Methyloxetan have shown stronger cytotoxic activity than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Case Study: Cytotoxic Effects
A notable study evaluated the effects of a pyrazolo derivative on breast cancer cells. The results indicated that at concentrations of 0.25 µM and 0.5 µM:
- Caspase Activation : The compound increased the activation of caspases 9, 8, and 3/7, indicating a strong apoptotic effect.
- NF-kB Suppression : It also suppressed NF-kB expression while promoting p53 and Bax pathways, which are critical for apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cisplatin | MCF-7 | 0.5 | DNA damage |
| Pyrazolo Derivative | MDA-MB-231 | 0.25 | Apoptosis via caspase activation |
The mechanisms through which 3-Methyloxetan exerts its biological effects are crucial for understanding its therapeutic potential:
- Induction of Apoptosis :
- Autophagy Modulation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-methyloxetan-3-yl piperazine-carboxylate derivatives, and how can reaction yields be optimized?
- Methodology : Utilize multi-step condensation reactions involving pyrazolo[1,5-a]pyrimidine intermediates and functionalized piperazines. For example, coupling 3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-amine with activated carbonyl derivatives of piperazine under reflux in polar aprotic solvents (e.g., 1,4-dioxane or DMF) with a base like potassium carbonate . Optimization can involve Design of Experiments (DoE) to screen parameters (temperature, stoichiometry, solvent) for maximizing yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For instance, confirm the pyrazolo[1,5-a]pyrimidine core via NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and NMR (carbonyl signals at ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity and melting behavior .
Q. What solvents are optimal for improving solubility during in vitro assays?
- Guidance : Test dimethyl sulfoxide (DMSO) for initial stock solutions due to its high polarity. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based systems. Solubility can be predicted via computational tools (e.g., COSMO-RS) to minimize experimental trial-and-error .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with enhanced target binding affinity?
- Approach : Perform molecular docking (AutoDock Vina, Schrödinger) to model interactions between the pyrazolo[1,5-a]pyrimidine core and target proteins (e.g., kinase domains). Density Functional Theory (DFT) calculations can optimize substituent electronic effects, such as methoxy or methyloxetane groups, to improve binding energetics .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Analysis : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). For instance, discrepancies in IC values may arise from solvent-induced protein denaturation or redox interference. Statistical tools like Bland-Altman plots can quantify assay variability .
Q. How can reaction mechanisms for key synthetic steps (e.g., piperazine-carboxylate coupling) be elucidated?
- Techniques : Use isotopic labeling (e.g., -carbonyl) to track carboxylate transfer. Kinetic studies under varying temperatures and concentrations can distinguish between nucleophilic acyl substitution vs. SNAr mechanisms. In situ IR spectroscopy monitors intermediate formation .
Q. What experimental designs mitigate byproduct formation during pyrazolo[1,5-a]pyrimidine ring closure?
- Optimization : Employ flow chemistry to control exothermicity and reduce side reactions (e.g., dimerization). Taguchi orthogonal arrays can identify critical factors (e.g., reagent addition rate, pH) influencing selectivity .
Data Interpretation and Validation
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting : Verify solvent purity and sample concentration. For complex splitting, use 2D NMR (COSY, NOESY) to assign diastereotopic protons or assess conformational dynamics. Compare with literature data for analogous pyrazolo-pyrimidine systems .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
